molecular formula C11H14BrNO B1612392 4-(2-Bromophenoxy)piperidine CAS No. 916971-29-4

4-(2-Bromophenoxy)piperidine

Cat. No. B1612392
CAS RN: 916971-29-4
M. Wt: 256.14 g/mol
InChI Key: UIMMTLBEKPSEGH-UHFFFAOYSA-N
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Description

“4-(2-Bromophenoxy)piperidine” is a chemical compound with the IUPAC name 2-bromophenyl 4-piperidinyl ether . It has a molecular weight of 256.14 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H14BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 256.14 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Halogenated 4-(phenoxymethyl)piperidines as Potential Radiolabeled Probes for σ Receptors

Halogenated 4-(4-phenoxymethyl)piperidines, including compounds with structural similarities to 4-(2-Bromophenoxy)piperidine, were synthesized as potential σ receptor ligands. The study focused on determining the affinity and selectivity of these compounds through in vitro receptor binding assays. Different substituents were explored to examine their effects on σ-1 and σ-2 receptors, with a notable emphasis on halogen substituents like bromo and iodo. One compound, in particular, demonstrated high uptake and retention in the brain and other organs known to possess σ receptors, suggesting its potential as a radiolabeled probe for in vivo studies of σ receptors. This research highlights the relevance of halogenated phenoxymethylpiperidines in developing tools for neuroimaging and studying σ receptors' role in various neurological and psychiatric disorders (Waterhouse et al., 1997).

Piperidinium, Piperazinium, and Morpholinium Ionic Liquid Crystals

In another application, piperidinium and related cations were utilized to design ionic liquid crystals. These substances were synthesized by combining piperidinium, piperazinium, and morpholinium cations with various anions, leading to compounds that exhibited a rich mesomorphic behavior, including high-ordered smectic and hexagonal columnar phases. This work underscores the versatility of piperidine derivatives in creating materials with unique structural and thermal properties, which could have implications for advanced materials science, including applications in display technology and electronic devices (Lava et al., 2009).

Synthesis of Novel Nitrogen-Containing Heterocycle Bromophenols

Research on novel nitrogen-containing heterocycle bromophenols introduced substituted piperidine to modify lead compounds for enhanced cytoprotective activity against oxidative stress injury. These compounds, evaluated for their protective efficacy in cell models, demonstrated moderate to potent activity, suggesting their potential as pharmacological candidates for cardiovascular drug development. This indicates the utility of piperidine derivatives in medicinal chemistry for developing new therapeutics with antioxidant, anti-inflammatory, and anti-apoptotic properties (Feng et al., 2017).

Stereoselective Synthesis of cis-3,4-Disubstituted Piperidines

The stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the chemical versatility of piperidine derivatives. This approach allows for the preparation of various piperidine analogs with significant potential in medicinal chemistry. Such synthetic methodologies contribute to the development of new compounds with potential therapeutic applications, illustrating the importance of piperidine frameworks in drug discovery (Mollet et al., 2011).

Mechanism of Action

While the specific mechanism of action for “4-(2-Bromophenoxy)piperidine” was not found, piperidine derivatives have been found to exhibit various pharmacological effects. For instance, they have shown potential as anticancer agents, regulating crucial signaling pathways essential for the establishment of cancers .

Safety and Hazards

The safety data sheet for piperidine indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(2-bromophenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMMTLBEKPSEGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00587442
Record name 4-(2-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916971-29-4
Record name 4-(2-Bromophenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00587442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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